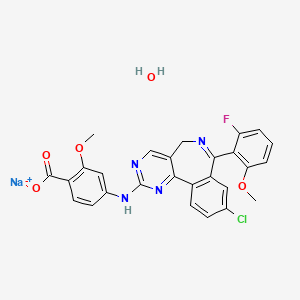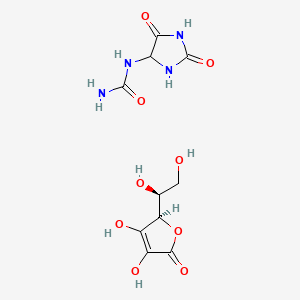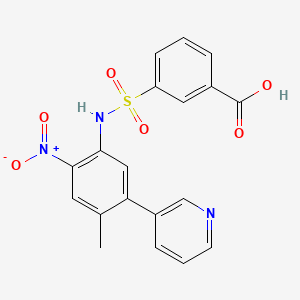![molecular formula C18H16N4O2S B605393 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoxaline ring, which is known for its diverse biological activities, and a phenylurea moiety, which is often found in herbicides and pharmaceuticals.
准备方法
The synthesis of 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea typically involves multiple steps:
Synthesis of 3-Methylquinoxaline-2-thiol: This intermediate can be prepared by reacting 3-methylquinoxaline with a thiolating agent such as phosphorus pentasulfide.
Formation of 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl} Intermediate: The thiol intermediate is then reacted with an acylating agent like acetyl chloride to form the desired acetylated product.
Coupling with Phenylurea: Finally, the acetylated intermediate is coupled with phenylurea under suitable conditions, such as in the presence of a base like sodium hydride, to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for scalability.
化学反应分析
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted ureas.
科学研究应用
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential anticancer properties due to the presence of the quinoxaline ring, which is known to exhibit cytotoxic activity against various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the inhibition of enzymes and receptors, contributing to the understanding of biochemical pathways and the development of new therapeutic agents.
作用机制
The mechanism of action of 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can bind to the active sites of enzymes, inhibiting their activity and leading to cytotoxic effects in cancer cells. The phenylurea moiety may also interact with specific receptors, modulating their signaling pathways and contributing to the compound’s biological activity.
相似化合物的比较
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea can be compared with other similar compounds, such as:
3-{2-[(3-Phenylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea: This compound has a phenyl group instead of a methyl group on the quinoxaline ring, which may affect its biological activity and chemical reactivity.
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-(4-chlorophenyl)urea: The presence of a chlorine atom on the phenylurea moiety can enhance its electron-withdrawing properties, potentially altering its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C18H16N4O2S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C18H16N4O2S/c1-12-17(21-15-10-6-5-9-14(15)19-12)25-11-16(23)22-18(24)20-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,20,22,23,24) |
InChI 键 |
HDMAOPPDDJHKAZ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)NC(CSC2=NC3=CC=CC=C3N=C2C)=O |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC(=O)NC3=CC=CC=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Amb21795397; Amb-21795397; Amb 21795397; PPxY Budding Inhibitor 5; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)




